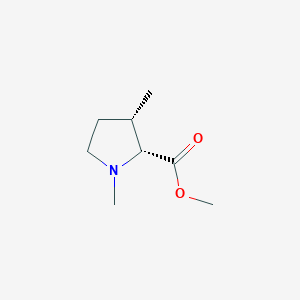
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with methyl groups at the 1 and 3 positions, and a carboxylate ester group at the 2 position. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Methyl Groups: The methyl groups at the 1 and 3 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester group at the 2 position can be introduced through an esterification reaction involving a carboxylic acid precursor and an alcohol, typically methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding.
Industry: Use as an intermediate in the production of agrochemicals, flavors, and fragrances.
作用機序
The mechanism of action of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
(2R,3R)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activity and reactivity.
(2S,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.
Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Without specific stereochemistry, this compound may have different applications and reactivity.
Uniqueness
The (2R,3S) configuration of Methyl 1,3-dimethylpyrrolidine-2-carboxylate imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring specific stereochemical configurations.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl (2R,3S)-1,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-5-9(2)7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChIキー |
BLGAZAQFPAZSJX-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1CCN([C@H]1C(=O)OC)C |
正規SMILES |
CC1CCN(C1C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


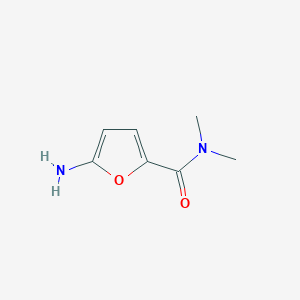


![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

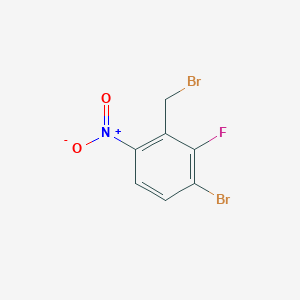

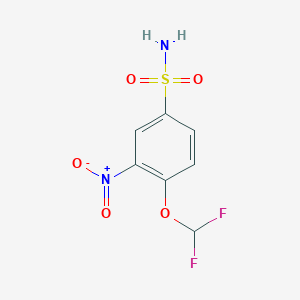
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
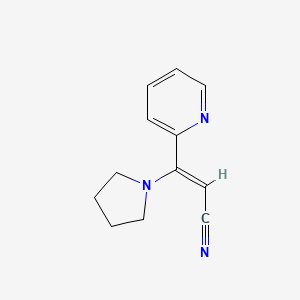
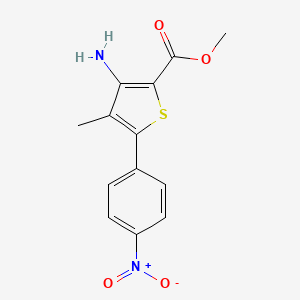
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
